molecular formula C19H17N3O3 B7142588 4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide

Cat. No.: B7142588
M. Wt: 335.4 g/mol
InChI Key: DXONGWVHROGKSA-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is known for its stability and reactivity in various chemical reactions.

Preparation Methods

The synthesis of 4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of ethanol and sodium hydroxide solution to facilitate the formation of the desired pyridine derivative .

Chemical Reactions Analysis

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound allows it to interact with proteins and enzymes, leading to various biological effects. For example, it can bind to thymidylate kinase, an enzyme involved in DNA synthesis, and inhibit its activity . This interaction can result in the inhibition of cell proliferation and the induction of cell death in certain cancer cells.

Comparison with Similar Compounds

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse therapeutic properties.

Properties

IUPAC Name

4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-10-18(23)21-11-17(13)19(24)22-15-2-4-16(5-3-15)25-12-14-6-8-20-9-7-14/h2-11H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXONGWVHROGKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1C(=O)NC2=CC=C(C=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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